molecular formula C14H10Cl2O2 B6407561 3-(3,5-Dichlorophenyl)-2-methylbenzoic acid CAS No. 1261985-01-6

3-(3,5-Dichlorophenyl)-2-methylbenzoic acid

Cat. No.: B6407561
CAS No.: 1261985-01-6
M. Wt: 281.1 g/mol
InChI Key: AGAQGZWZMVEHTF-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-2-methylbenzoic acid is an organic compound characterized by the presence of two chlorine atoms attached to a benzene ring, which is further connected to a methylbenzoic acid moiety

Properties

IUPAC Name

3-(3,5-dichlorophenyl)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-12(3-2-4-13(8)14(17)18)9-5-10(15)7-11(16)6-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAQGZWZMVEHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691269
Record name 3',5'-Dichloro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261985-01-6
Record name 3',5'-Dichloro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dichlorophenyl)-2-methylbenzoic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with appropriate reagents under controlled conditions. One common method includes the use of sodium hydroxide in a deionized water solution, where 3,5-dichlorobenzonitrile is slowly added and the mixture is heated and refluxed for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation under dry nitrogen atmosphere is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dichlorophenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed:

Scientific Research Applications

3-(3,5-Dichlorophenyl)-2-methylbenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 3,5-Dichlorobenzoyl chloride
  • 3,5-Dichlorobenzonitrile
  • 3,5-Dichlorophenylacetic acid

Comparison: 3-(3,5-Dichlorophenyl)-2-methylbenzoic acid is unique due to the presence of both chlorine atoms and a methylbenzoic acid moiety, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications .

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